4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, dichlorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the thiophene ring, introduction of the dichlorophenyl group, and the addition of the carbamoyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dichlorophenyl Group: This step may involve halogenation reactions using reagents like chlorine or bromine.
Addition of the Carbamoyl Group: This can be done through amide formation reactions using carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid can be compared with other similar compounds, such as:
3-Carbamoyl-3-(2,4-dichlorophenyl)propanoic acid: Similar structure but lacks the thiophene ring.
4-Amino-3-(2,4-dichlorophenyl)-4-oxobutanoic acid: Similar structure but lacks the carbamoyl group.
Thiophene derivatives: Compounds with a thiophene ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl2N2O4S |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[[3-carbamoyl-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-7-13(9-3-2-8(17)6-10(9)18)14(15(19)24)16(25-7)20-11(21)4-5-12(22)23/h2-3,6H,4-5H2,1H3,(H2,19,24)(H,20,21)(H,22,23) |
InChI Key |
IMPUSDKVLIDDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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